molecular formula C21H23NO5 B12160579 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B12160579
M. Wt: 369.4 g/mol
InChI Key: GGOVDAMAXPTSJO-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is a potent and selective cell-active inhibitor of the MTH1 enzyme (MutT Homolog 1, or NUDT1). MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing damaged dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus averting transversion mutations and double-strand breaks . This compound effectively binds to the active site of MTH1, inhibiting its hydrolytic activity and leading to the accumulation of oxidized nucleotides in the nucleotide pool. Its primary research value lies in its application as a chemical probe to investigate the role of MTH1 in cancer cell survival. Research indicates that some cancer cells, which often exhibit high levels of oxidative stress, become dependent on MTH1 for survival . By inhibiting MTH1, researchers can induce lethal DNA damage selectively in these cancer cells, making it a compelling target for anticancer drug discovery. This inhibitor is therefore a critical tool for in vitro and cell-based studies aimed at understanding oxidative stress response pathways, DNA damage and repair mechanisms, and for validating MTH1 as a therapeutic target in various cancer models. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H23NO5/c1-13-5-8-15(9-6-13)18-17(19(23)16-10-7-14(2)27-16)20(24)21(25)22(18)11-4-12-26-3/h5-10,18,24H,4,11-12H2,1-3H3

InChI Key

GGOVDAMAXPTSJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=C(O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor and an amine.

    Introduction of the Hydroxy(5-methylfuran-2-yl)methylidene Group: This step often involves a condensation reaction between the pyrrolidine-2,3-dione core and a hydroxy-substituted furan aldehyde under basic conditions.

    Attachment of the 3-methoxypropyl and 4-methylphenyl Groups: These groups can be introduced via alkylation and arylation reactions, respectively, using appropriate alkyl halides and aryl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a furanone derivative, while reduction of the carbonyl groups could produce a diol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The incorporation of the furan moiety is believed to enhance cytotoxicity due to its ability to interact with cellular targets involved in cancer progression.

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways or by disrupting mitochondrial function. For example, a related compound was shown to activate caspase-3 and caspase-9, leading to programmed cell death in human breast cancer cells .

Pesticidal Properties
Emerging studies have explored the use of this compound as a pesticide or herbicide. Its structural features may allow it to act as a potent inhibitor of specific enzymes crucial for plant growth or pest survival. For example, compounds with similar furan and pyrrolidine structures have been reported to exhibit herbicidal activity against common agricultural weeds .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrrolidine derivatives revealed that modifications at the furan position significantly enhanced their anticancer activity against A549 lung cancer cells, demonstrating a promising therapeutic index .
  • Pesticide Development : In agricultural trials, a related compound was tested for its efficacy against aphids and showed a reduction in pest populations by over 70% when applied at recommended concentrations .

Mechanism of Action

The mechanism by which (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(3-Methoxypropyl), 4-[hydroxy(5-methylfuran-2-yl)methylidene], 5-(4-methylphenyl) Likely C21H23NO5 ~377.4* Furan ring introduces π-π stacking potential; methoxypropyl enhances solubility.
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione 1-(3-Methoxypropyl), 4-(4-chlorophenyl hydroxymethylidene), 5-(3,4-dimethoxyphenyl) C23H24ClNO6 445.89 Chlorine and dimethoxy groups increase electron-withdrawing and -donating effects.
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione 1-(Pyridin-3-ylmethyl), 4-(4-methylphenyl hydroxymethylidene), 5-(4-fluorophenyl) C24H19FN2O3 402.42 Fluorine improves metabolic stability; pyridinyl enhances hydrogen bonding.
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione 1-(2-Dimethylaminoethyl), 4-(3-methoxyphenyl hydroxymethylidene), 5-(3,4,5-trimethoxyphenyl) C27H31N2O7 ~519.5* Multiple methoxy groups enhance solubility; dimethylaminoethyl aids protonation.

*Calculated based on structural analysis.

Key Observations :

  • Substituent Diversity : The 4-position hydroxymethylidene group varies in aromatic substitution (furan, chlorophenyl, methoxyphenyl), influencing electronic properties.
  • Solubility Modifiers: Methoxypropyl (target compound), pyridinyl (), and dimethylaminoethyl () substituents improve aqueous solubility.
  • Biological Relevance : Halogenated (Cl, F) and methoxy-substituted aryl groups are common in drug design for enhanced binding and stability .

Physicochemical and Conformational Properties

  • Ring Puckering: The pyrrolidine ring adopts non-planar conformations, analyzed via Cremer-Pople coordinates . Substituents like the 4-methylphenyl group may influence puckering amplitude, affecting binding to biological targets.
  • Crystallography : SHELX software is widely used for refining such structures, emphasizing their conformational stability .

Biological Activity

The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is a member of the pyrrolidine-2,3-dione family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial therapy, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a pyrrolidine core and substituents that may influence its reactivity and biological interactions. The molecular formula is C25H27NO6C_{25}H_{27}NO_6, with a molecular weight of approximately 435.4 g/mol. Key properties include:

  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 8
  • Rotatable Bond Count : 5
  • LogP (XLogP3-AA) : 4.2, indicating moderate lipophilicity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine-2,3-diones against various bacterial strains, particularly multidrug-resistant pathogens. For instance:

  • Inhibition of PBP3 in Pseudomonas aeruginosa : The compound has been identified as an inhibitor of penicillin-binding protein 3 (PBP3), a critical target for developing new antibacterial agents. Inhibitory activity was observed with compounds containing the pyrrolidine-2,3-dione scaffold, showing effectiveness against Gram-negative bacteria like P. aeruginosa .
  • Antibiofilm Properties : The compound displayed significant antibiofilm activity against Staphylococcus aureus, suggesting its potential as an adjuvant in treating biofilm-associated infections .

Enzyme Inhibition

The structural features of this compound suggest it may inhibit various enzymes involved in critical biological pathways:

  • Cholinesterase Inhibition : Compounds with similar structures have been reported to exhibit cholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases .
  • Tyrosine Phosphatase Inhibition : Some derivatives have shown promise as inhibitors of tyrosine phosphatases, which play roles in cell signaling and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrrolidine-2,3-dione derivatives against S. aureus and E. coli. The results indicated that modifications to the substituents significantly impacted their antibacterial properties. Notably, compounds with a 4-p-trifluoromethylphenyl group exhibited enhanced activity compared to others .

CompoundActivity Against S. aureusActivity Against E. coliNotes
Compound AMIC = 32 µg/mLMIC = 64 µg/mLContains 4-p-trifluoromethylphenyl
Compound BMIC = 128 µg/mLMIC = 256 µg/mLLacks heteroatoms

Case Study 2: Synergistic Effects

Another investigation assessed the synergistic effects of the compound with vancomycin against biofilms formed by S. aureus. The combination therapy resulted in a four-fold reduction in the minimum biofilm eradication concentration (MBEC) of vancomycin when used alongside the pyrrolidine derivative .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine-2,3-diones is closely tied to their structural features. Key findings include:

  • Hydroxyl Groups : Presence enhances solubility and biological activity.
  • Aromatic Substituents : Influence binding affinity to target proteins.
  • Linker Length : Optimal linker lengths between functional groups are crucial for maintaining activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrrolidine-2,3-dione derivatives like this compound?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted precursors. For example, a pyrrolidine-2,3-dione scaffold can be functionalized via reflux with nucleophilic reagents (e.g., methylamine in ethanol at 80°C for 7 hours). Purification often employs column chromatography (e.g., dichloromethane/methanol eluents) or recrystallization from DMF-acetic acid mixtures . Key steps include controlling stoichiometry (e.g., 1.0–4.0 equivalents of reagents) and monitoring reactions via TLC .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural verification combines spectroscopic and crystallographic methods. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and substituent positioning, with parameters like R-factors (<0.05) ensuring accuracy . Complementary techniques include 1H^1 \text{H}/13C^{13} \text{C} NMR to resolve proton environments (e.g., distinguishing E/Z isomers) and mass spectrometry for molecular weight validation .

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